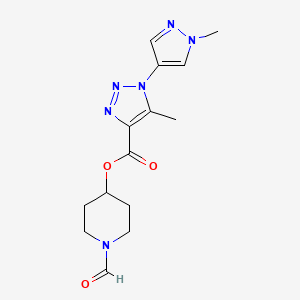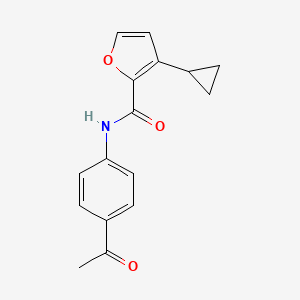
(1-Formylpiperidin-4-yl) 5-methyl-1-(1-methylpyrazol-4-yl)triazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Formylpiperidin-4-yl) 5-methyl-1-(1-methylpyrazol-4-yl)triazole-4-carboxylate, also known as FMPTC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, drug discovery, and organic synthesis.
Aplicaciones Científicas De Investigación
(1-Formylpiperidin-4-yl) 5-methyl-1-(1-methylpyrazol-4-yl)triazole-4-carboxylate has shown promising results in various scientific research applications such as medicinal chemistry, drug discovery, and organic synthesis. It has been reported to exhibit potent inhibitory activity against several enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase A and B, which are implicated in the pathogenesis of various diseases including Alzheimer's disease, Parkinson's disease, and depression. (1-Formylpiperidin-4-yl) 5-methyl-1-(1-methylpyrazol-4-yl)triazole-4-carboxylate has also been used as a building block in the synthesis of various biologically active compounds.
Mecanismo De Acción
The mechanism of action of (1-Formylpiperidin-4-yl) 5-methyl-1-(1-methylpyrazol-4-yl)triazole-4-carboxylate involves the inhibition of enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase A and B. These enzymes are involved in the metabolism of neurotransmitters such as acetylcholine and dopamine, which are important for the proper functioning of the nervous system. Inhibition of these enzymes leads to an increase in the levels of these neurotransmitters, which can improve cognitive function and alleviate symptoms of various neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (1-Formylpiperidin-4-yl) 5-methyl-1-(1-methylpyrazol-4-yl)triazole-4-carboxylate have been extensively studied in various in vitro and in vivo models. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. (1-Formylpiperidin-4-yl) 5-methyl-1-(1-methylpyrazol-4-yl)triazole-4-carboxylate has also been reported to exhibit anti-inflammatory and antioxidant properties, which can protect against oxidative stress and inflammation-induced damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(1-Formylpiperidin-4-yl) 5-methyl-1-(1-methylpyrazol-4-yl)triazole-4-carboxylate has several advantages for lab experiments including its high purity, good yield, and potent inhibitory activity against several enzymes. However, it also has some limitations such as its relatively high cost and limited availability.
Direcciones Futuras
There are several future directions for the research and development of (1-Formylpiperidin-4-yl) 5-methyl-1-(1-methylpyrazol-4-yl)triazole-4-carboxylate. One potential direction is the synthesis of analogs with improved potency and selectivity against specific enzymes. Another direction is the evaluation of (1-Formylpiperidin-4-yl) 5-methyl-1-(1-methylpyrazol-4-yl)triazole-4-carboxylate in clinical trials for the treatment of various neurological disorders. Additionally, (1-Formylpiperidin-4-yl) 5-methyl-1-(1-methylpyrazol-4-yl)triazole-4-carboxylate can be used as a building block in the synthesis of novel biologically active compounds with potential therapeutic applications.
Conclusion:
In conclusion, (1-Formylpiperidin-4-yl) 5-methyl-1-(1-methylpyrazol-4-yl)triazole-4-carboxylate is a chemical compound that has shown promising results in various scientific research applications such as medicinal chemistry, drug discovery, and organic synthesis. It has potent inhibitory activity against several enzymes involved in the pathogenesis of various diseases including Alzheimer's disease, Parkinson's disease, and depression. Further research and development of (1-Formylpiperidin-4-yl) 5-methyl-1-(1-methylpyrazol-4-yl)triazole-4-carboxylate can lead to the discovery of novel therapeutic agents for the treatment of these diseases.
Métodos De Síntesis
(1-Formylpiperidin-4-yl) 5-methyl-1-(1-methylpyrazol-4-yl)triazole-4-carboxylate can be synthesized using a multi-step process that involves the reaction of 4-(1-formylpiperidin-4-yl)-1H-1,2,3-triazole-5-carboxylic acid with 1-methyl-4-(4-nitrophenyl)-1H-pyrazole-5-carboxylic acid followed by reduction and deprotection. The final product is obtained in good yield and high purity.
Propiedades
IUPAC Name |
(1-formylpiperidin-4-yl) 5-methyl-1-(1-methylpyrazol-4-yl)triazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O3/c1-10-13(16-17-20(10)11-7-15-18(2)8-11)14(22)23-12-3-5-19(9-21)6-4-12/h7-9,12H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMYIQBRHDJURJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CN(N=C2)C)C(=O)OC3CCN(CC3)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Formylpiperidin-4-yl) 5-methyl-1-(1-methylpyrazol-4-yl)triazole-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(dicyanomethyl)-N-[4-(1,1,2,2,2-pentafluoroethyl)phenyl]piperidine-1-carboxamide](/img/structure/B7435034.png)
![3-fluoro-N-[3-hydroxy-2-(hydroxymethyl)propyl]-N-methyl-5-nitrobenzenesulfonamide](/img/structure/B7435035.png)
![1-[[3-(2-hydroxypropan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]-3-(3-propanoylphenyl)urea](/img/structure/B7435041.png)
![4-oxo-N-(3-propanoylphenyl)-2,3,6,7,9,9a-hexahydropyrimido[2,1-c][1,4]oxazine-1-carboxamide](/img/structure/B7435044.png)



![3-[(1-Methylbenzimidazol-2-yl)amino]-1,3,4,5-tetrahydro-1-benzazepin-2-one](/img/structure/B7435065.png)
![Ethyl 4,4-difluoro-5-[2-(4-hydroxyphenyl)pyrrolidin-1-yl]-5-oxopentanoate](/img/structure/B7435079.png)
![[1-(2-fluorophenyl)pyrazol-3-yl]methyl 5-fluoro-1H-indole-2-carboxylate](/img/structure/B7435087.png)
![[4-[5-(Difluoromethyl)-4-(2-methylpropyl)-1,2,4-triazol-3-yl]piperazin-1-yl]-(furan-2-yl)methanone](/img/structure/B7435101.png)
![[(3R)-5-oxopyrrolidin-3-yl] 6,7,8,9-tetrahydro-5H-carbazole-3-carboxylate](/img/structure/B7435115.png)
![1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-[1-(trifluoromethyl)cyclobutyl]urea](/img/structure/B7435116.png)
![1-[(1-Bromocyclopropyl)methyl]-3-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B7435124.png)